molecular formula C11H13NO3S B2990206 2-{4-[(2-Carbamoylethyl)sulfanyl]phenyl}acetic acid CAS No. 1456695-08-1

2-{4-[(2-Carbamoylethyl)sulfanyl]phenyl}acetic acid

Cat. No.: B2990206
CAS No.: 1456695-08-1
M. Wt: 239.29
InChI Key: BSCXMUAGWHABSC-UHFFFAOYSA-N
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Description

2-{4-[(2-Carbamoylethyl)sulfanyl]phenyl}acetic acid is a chemical compound with the molecular formula C11H13NO3S and a molecular weight of 239.3 g/mol . It is known for its unique structure, which includes a sulfanyl group attached to a phenyl ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2-Carbamoylethyl)sulfanyl]phenyl}acetic acid typically involves the reaction of 4-mercaptophenylacetic acid with 2-bromoacetamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfanyl group attacks the bromoacetamide, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2-Carbamoylethyl)sulfanyl]phenyl}acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{4-[(2-Carbamoylethyl)sulfanyl]phenyl}acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{4-[(2-Carbamoylethyl)sulfanyl]phenyl}acetic acid involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Mercaptophenylacetic acid: Similar structure but lacks the carbamoylethyl group.

    2-Bromoacetamide: Used as a reactant in the synthesis of 2-{4-[(2-Carbamoylethyl)sulfanyl]phenyl}acetic acid.

    Phenylacetic acid: Lacks the sulfanyl and carbamoylethyl groups.

Uniqueness

This compound is unique due to the presence of both the sulfanyl and carbamoylethyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Biological Activity

2-{4-[(2-Carbamoylethyl)sulfanyl]phenyl}acetic acid, a compound with the potential for various biological activities, has garnered interest in recent years. This article reviews its biological properties based on diverse research findings, including its mechanisms of action, efficacy in different biological contexts, and potential applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C12H15N1O3S1
  • CAS Number : 1132-61-2

The presence of the sulfanyl and carbamoyl groups suggests potential interactions with biological systems, particularly in enzyme inhibition and antimicrobial activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. Similar derivatives like phenylacetic acid have shown effectiveness against various bacterial strains by disrupting cell membrane integrity and inhibiting protein synthesis .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. The structural features allow it to interact with active sites of enzymes, potentially altering their function.

The mechanisms through which this compound exerts its biological effects include:

  • Disruption of Cell Membranes : Studies on related compounds indicate that they can damage cell membranes, leading to increased permeability and eventual cell death .
  • Inhibition of Protein Synthesis : By interfering with ribosomal function or directly affecting the synthesis machinery, this compound could inhibit bacterial growth .
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its antimicrobial effects and possibly influencing other biological pathways.

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antibacterial activity of phenylacetic acid derivatives against Agrobacterium tumefaciens. The results indicated significant inhibition of bacterial growth, with IC50 values comparable to established antibiotics. The mechanism was attributed to membrane disruption and metabolic interference .

Case Study 2: Enzyme Interaction

Another study focused on the interaction of similar compounds with key metabolic enzymes. The findings suggested that these compounds could effectively inhibit enzyme activity involved in fatty acid metabolism, potentially leading to altered metabolic states in treated organisms .

Data Table: Biological Activities Comparison

CompoundAntimicrobial ActivityEnzyme InhibitionMechanism of Action
This compoundModerateYesMembrane disruption, protein synthesis inhibition
Phenylacetic AcidHighYesMembrane disruption, ROS generation
2-Phenethyl AcetateModerateLimitedEnzyme inhibition

Properties

IUPAC Name

2-[4-(3-amino-3-oxopropyl)sulfanylphenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c12-10(13)5-6-16-9-3-1-8(2-4-9)7-11(14)15/h1-4H,5-7H2,(H2,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCXMUAGWHABSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)SCCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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